molecular formula C10H8BrNO2 B12851564 3-(2-Bromophenyl)-2-cyanopropionic acid CAS No. 948015-62-1

3-(2-Bromophenyl)-2-cyanopropionic acid

Cat. No.: B12851564
CAS No.: 948015-62-1
M. Wt: 254.08 g/mol
InChI Key: CKAZGIHCMGWMMF-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-cyanopropionic acid is a brominated aromatic compound featuring a propionic acid backbone substituted with a cyano (-CN) group at the C2 position and a 2-bromophenyl moiety at the C3 position. The cyano group confers strong electron-withdrawing properties, enhancing the compound’s acidity and reactivity in chemical transformations such as nucleophilic additions or cyclizations.

Properties

CAS No.

948015-62-1

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-(2-bromophenyl)-2-cyanopropanoic acid

InChI

InChI=1S/C10H8BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14)

InChI Key

CKAZGIHCMGWMMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-2-cyanopropionic acid typically involves multi-step organic reactions. One common method includes the bromination of phenylacetic acid followed by the introduction of a cyano group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetic acid or dichloromethane. The cyano group can be introduced using reagents such as sodium cyanide or potassium cyanide under basic conditions .

Industrial Production Methods

Industrial production of 3-(2-Bromophenyl)-2-cyanopropionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents like bromine and cyanide.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-2-cyanopropionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(2-Bromophenyl)-2-cyanopropionic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-2-cyanopropionic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromophenyl Propionic Acids

Compounds sharing the bromophenyl-propionic acid core but differing in substituents or functional groups are compared below.

3-(2-Bromophenyl)propionic acid
  • Formula : C₉H₉BrO₂ | MW : 229.07 g/mol
  • Key Features: Lacks the cyano group, reducing electrophilicity.
  • Synthesis : Industrial-scale preparation is patented (ZL201010141081.9), involving cost-effective methods for large batches .
  • Applications : Likely used as a precursor for alcohols (e.g., 3-(2-bromophenyl)propan-1-ol, synthesized in 95% yield via reduction) .
3-(3-Bromo-2-fluorophenyl)propanoic acid
  • Formula : C₉H₈BrFO₂ | MW : 247.06 g/mol
  • Key Features : Fluorine substitution enhances electronic effects and metabolic stability compared to pure bromophenyl analogs.
  • Reactivity : Fluorine’s electronegativity may alter regioselectivity in cross-coupling reactions .
2-(3-Bromophenyl)propanoic acid
  • Formula : C₉H₉BrO₂ | MW : 229.07 g/mol
  • Key Features: Propanoic acid chain shortened to two carbons, with bromine at the meta position. Structural simplicity may favor solubility in polar solvents .
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid
  • Formula: C₁₂H₁₂BrNO₄ | MW: 314.13 g/mol
  • Status : Discontinued commercially, suggesting synthesis or stability challenges .

Bromophenyl Propanoic Acid Derivatives with Varied Functional Groups

3-(2-Bromophenyl)-2-oxopropanoic acid
  • Formula : C₉H₇BrO₃ | MW : 243.05 g/mol
  • Key Features: A ketone (oxo) group replaces the cyano, reducing acidity but enabling keto-enol tautomerism.
  • Applications : Marketed as a “versatile small molecule scaffold” for drug discovery .
3-(2-Bromophenyl)-3-oxo-propionic acid ethyl ester
  • Formula : C₁₁H₁₁BrO₃ | MW : 271.11 g/mol
  • Key Features : Esterification of the carboxylic acid improves volatility and alters hydrolysis kinetics.
  • Use : Intermediate in heterocyclic synthesis (e.g., pyrazoles or coumarins) .
3-Amino-3-(5-bromo-thiophen-2-yl)propanoic acid
  • Formula: C₇H₈BrNO₂S | MW: 250.11 g/mol
  • Key Features: Thiophene ring and amino group introduce hydrogen-bonding capacity, influencing biological activity .

Geometric and Positional Isomers

trans-2-Bromocinnamic acid
  • Formula : C₉H₇BrO₂ | MW : 227.06 g/mol
  • Key Features : Double bond at C2-C3 creates conjugation with the aromatic ring, enhancing UV absorption. The (E)-isomer is more stable than (Z) .
(2Z)-3-(2-Bromophenyl)prop-2-enoic acid
  • Key Features : (Z)-isomer exhibits distinct stereoelectronic effects, impacting binding in enzyme-active sites .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Formula MW (g/mol) Functional Groups Notable Properties
3-(2-Bromophenyl)-2-cyanopropionic acid - C₁₀H₈BrNO₂ 258.08 Cyano, carboxylic acid High acidity, electrophilic
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid 41234-20-2 C₁₂H₁₂BrNO₄ 314.13 Cyano, dimethoxy, carboxylic acid Discontinued, ≥95% purity
trans-2-Bromocinnamic acid 7499-56-1 C₉H₇BrO₂ 227.06 Propenoic acid, (E)-isomer 98% purity, conjugated system
3-(2-Bromophenyl)-2-oxopropanoic acid 120240-65-5 C₉H₇BrO₃ 243.05 Ketone, carboxylic acid Scaffold for drug discovery

Key Research Findings

Electronic Effects: The cyano group in 3-(2-Bromophenyl)-2-cyanopropionic acid significantly lowers the pKa of the carboxylic acid compared to analogs like 3-(2-bromophenyl)propionic acid, favoring reactions requiring deprotonation .

Steric and Solubility Trade-offs: Methoxy-substituted derivatives (e.g., 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid) exhibit reduced electrophilicity due to electron-donating groups, limiting their utility in certain reactions .

Industrial Scalability : Compounds without complex substituents (e.g., 3-(2-bromophenyl)propionic acid) are prioritized for large-scale synthesis, as evidenced by patented methods .

Biological Activity

3-(2-Bromophenyl)-2-cyanopropionic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H8BrNO2
  • Molecular Weight : 252.08 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of 3-(2-Bromophenyl)-2-cyanopropionic acid can be attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Antioxidant Properties : Preliminary data suggest that this compound exhibits antioxidant activity, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Biological Activity Data

Activity TypeObserved EffectsReferences
Enzyme InhibitionReduced activity of specific enzymes
Antioxidant ActivityScavenging of free radicals
Anti-inflammatoryDecreased cytokine production

Case Study 1: Enzyme Inhibition

A study investigated the effect of 3-(2-Bromophenyl)-2-cyanopropionic acid on a specific enzyme linked to metabolic disorders. The results showed a significant reduction in enzyme activity, suggesting potential applications in metabolic disease management.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent. This property could be beneficial in developing treatments for conditions associated with oxidative stress.

Case Study 3: Anti-inflammatory Activity

Research focusing on inflammatory models revealed that treatment with 3-(2-Bromophenyl)-2-cyanopropionic acid resulted in decreased levels of pro-inflammatory cytokines. This suggests a promising role for the compound in managing inflammatory diseases.

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